Cas no 2228566-50-3 (4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid)

4,4-Difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid is a fluorinated carboxylic acid derivative with a unique structural configuration, featuring difluoro and fluoro-methylphenyl substituents. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties. Its well-defined structure allows for precise modifications in synthetic applications. The compound is typically supplied in high purity, ensuring reliable performance in organic synthesis and medicinal chemistry studies. Proper handling and storage under inert conditions are recommended to maintain stability.
4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid structure
2228566-50-3 structure
Product Name:4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid
CAS No:2228566-50-3
MF:C11H11F3O2
MW:232.199054002762
CID:5963622
PubChem ID:165629652
Update Time:2025-11-01

4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid
    • EN300-1959978
    • 2228566-50-3
    • Inchi: 1S/C11H11F3O2/c1-6-7(3-2-4-9(6)12)8(11(13)14)5-10(15)16/h2-4,8,11H,5H2,1H3,(H,15,16)
    • InChI Key: QUBSAAMAONRQJR-UHFFFAOYSA-N
    • SMILES: FC(C(CC(=O)O)C1C=CC=C(C=1C)F)F

Computed Properties

  • Exact Mass: 232.07111408g/mol
  • Monoisotopic Mass: 232.07111408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid

Introduction to 4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid (CAS No. 2228566-50-3)

4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid, identified by the CAS number 2228566-50-3, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its unique structural features, characterized by the presence of multiple fluorine atoms and a phenyl ring with substituents, make it a compound of interest for various synthetic applications and potential therapeutic uses.

The molecular structure of 4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid consists of a butanoic acid backbone with fluorine atoms at the 4th position and a substituted phenyl group at the 3rd position. This arrangement imparts specific electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The presence of fluorine atoms is particularly noteworthy, as fluorine is widely recognized for its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug molecules.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced pharmacokinetic properties. Studies have demonstrated that fluorine substitution can improve the bioavailability of drugs by increasing their metabolic stability and lipophilicity. For instance, fluoroaromatic compounds are frequently incorporated into active pharmaceutical ingredients (APIs) to enhance their pharmacological efficacy. The compound 4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid represents a promising candidate for further exploration in this context.

One of the key areas where 4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid shows potential is in the development of novel therapeutic agents. The structural motif of this compound suggests that it may exhibit interactions with biological targets such as enzymes and receptors. Fluorinated compounds have been successfully utilized in the design of drugs targeting various diseases, including cancer, inflammation, and infectious disorders. The specific substitution pattern in 4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid could serve as a scaffold for designing molecules with improved binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid with greater accuracy. These tools allow for the virtual screening of large libraries of compounds to identify potential hits that can be further optimized. The fluorinated nature of this compound makes it an attractive candidate for such virtual screening campaigns, as fluorine atoms are known to influence molecular interactions significantly.

The synthesis of 4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid presents both challenges and opportunities for chemists. The introduction of multiple fluorine atoms requires specialized synthetic methodologies to ensure high yield and purity. However, recent developments in fluorination techniques have made it possible to incorporate fluorine atoms into complex molecules more efficiently than ever before. These advancements could facilitate the production of 4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid on a larger scale, enabling further exploration of its potential applications.

From a medicinal chemistry perspective, 4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid could serve as a building block for more complex drug candidates. Its unique structural features provide a starting point for designing molecules with tailored properties. For example, the carboxylic acid group can be used for further functionalization via esterification or amidation reactions, while the phenyl ring can be modified through cross-coupling reactions to introduce additional substituents.

The pharmacological profile of 4,4-difluoro-3-(3-fluoro-2-methylphenyl)butanoic acid is yet to be fully elucidated. However, preliminary studies suggest that it may exhibit interesting biological activities due to its structural characteristics. Further experimental investigations are needed to determine its efficacy and safety profiles in vitro and in vivo. These studies will be crucial for understanding its potential as a therapeutic agent or as an intermediate in drug synthesis.

In conclusion, 4 , 4 - difluor o - 3 - ( 3 - fluor o - 2 - m eth yl phen yl ) but ano ic ac id ( CAS No . 2228566 - 50 - 3) is a fluorinated organic compound with significant potential in pharmaceutical research . Its unique structure , characterized by multiple fluo rine atom s an d a sub stituted phen yl ring , makes it an attractive candidate for further exploration . With ongoing advancements in synthetic chemistry an d computational modeling , there is great expec tation that this compoun d will play an important role in the development o f novel therapeutic agents . Further research is warranted to fully uncover its pharmacological properties an d applications . p >

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